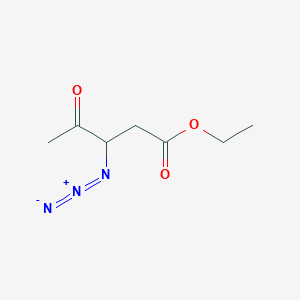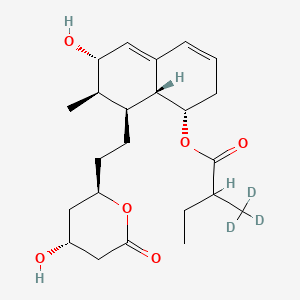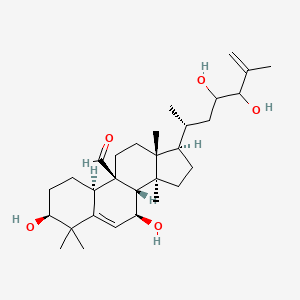
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves the isolation of the compound from natural sources such as Momordica charantia. The isolation process includes extraction with solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound can also be synthesized through chemical reactions involving the modification of cucurbitane-type triterpenoids.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the compound.
Reduction: This reaction can alter the double bonds in the compound.
Substitution: This reaction can replace the hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can result in the formation of saturated compounds .
Aplicaciones Científicas De Investigación
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al has several scientific research applications:
Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenoids.
Biology: Investigated for its anti-inflammatory and hepatoprotective effects.
Medicine: Studied for its potential anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways involved in inflammation and cancer progression . The compound’s hydroxyl groups play a crucial role in its biological activity by facilitating interactions with target proteins .
Comparación Con Compuestos Similares
3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique among cucurbitane-type triterpenoids due to its specific hydroxylation pattern. Similar compounds include:
- 24-Hydroxymomordicine III
- Kuguacin J
- Kuguaglycoside C
- Momordicine I
- Momordicine II
- Momordicine V
- Kuguacin N
- 3,7,25-Trihydroxycucurbita-5,23-dien-19-al
- Momordicoside L
- Momordicoside X
- Momordicoside K .
These compounds share structural similarities but differ in their specific functional groups and biological activities.
Propiedades
Fórmula molecular |
C30H48O5 |
|---|---|
Peso molecular |
488.7 g/mol |
Nombre IUPAC |
(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2R)-4,5-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)25(35)22(32)14-18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19-,20-,22?,23+,24+,25?,26+,28-,29+,30-/m1/s1 |
Clave InChI |
RUCKJTASGDJGBO-GURYYEPBSA-N |
SMILES isomérico |
C[C@H](CC(C(C(=C)C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C |
SMILES canónico |
CC(CC(C(C(=C)C)O)O)C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanamine](/img/structure/B13443498.png)
![(2S)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]propanoic Acid Ethyl Ester Hydrochloride](/img/structure/B13443502.png)

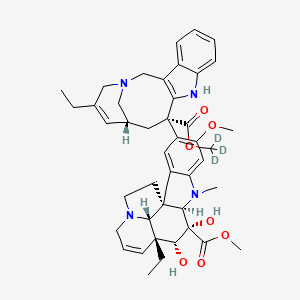
![(E)-3-phenyl-N-[2,2,2-trichloro-1-[[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino]ethyl]prop-2-enamide](/img/structure/B13443525.png)

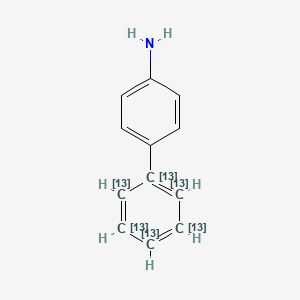
![[9-[10-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]decyl]-9-azabicyclo[3.3.1]nonan-3-yl] N-(2,5-dimethoxyphenyl)carbamate](/img/structure/B13443535.png)

![Cyclohexyl{4-[(Isoquinolin-5-Yl)sulfonyl]piperazin-1-Yl}methanone](/img/structure/B13443546.png)

